molecular formula C21H15ClN2O3 B3612871 N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B3612871
M. Wt: 378.8 g/mol
InChI Key: ZRWNFUCWPYYSOH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a naphthalene moiety, and a chloropyridine group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-16-6-10-20(23-12-16)24-21(25)19-9-8-18(27-19)13-26-17-7-5-14-3-1-2-4-15(14)11-17/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNFUCWPYYSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the naphthalene group, and the attachment of the chloropyridine moiety. One common synthetic route is as follows:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Naphthalene Group: The naphthalene moiety can be introduced via an etherification reaction, where a naphthol derivative reacts with a suitable leaving group on the furan ring.

    Attachment of the Chloropyridine Group: The chloropyridine group can be attached through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a suitable nucleophile on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure may make it a candidate for developing new pharmaceuticals or therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloropyridin-2-yl)-5-[(phenyl)methyl]furan-2-carboxamide: This compound has a phenyl group instead of a naphthalene group, which may affect its chemical properties and applications.

    N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 2
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N-(5-chloropyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

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